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sodium;tetraphenylboranuide

Cat. No.: B7802580
M. Wt: 342.2 g/mol
InChI Key: HFSRCEJMTLMDLI-UHFFFAOYSA-N
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Description

Significance of the Tetraphenylborate (B1193919) Anion in Contemporary Chemical Research

The tetraphenylborate anion is a cornerstone in modern chemical research due to its distinctive characteristics. As a large, weakly coordinating anion, it is instrumental in the isolation and stabilization of reactive cations, particularly in organometallic and coordination chemistry. wikipedia.orgwikipedia.org Its lipophilic nature, stemming from the four phenyl rings, imparts solubility in nonpolar organic solvents to its salts, facilitating studies that are otherwise challenging in aqueous media. wikipedia.org

In the realm of coordination chemistry, sodium tetraphenylborate serves as a crucial reagent for synthesizing and crystallizing complex metal ions. wikipedia.org For instance, it has been employed in the preparation of homoleptic trimethylphosphite complexes of nickel, palladium, and platinum. wikipedia.org Furthermore, its ability to act as a precipitating agent for certain metal ions and organic nitrogen compounds makes it a valuable tool in analytical chemistry for gravimetric and titrimetric determinations. medchemexpress.comscientificlabs.ie The anion's unique structure and reactivity have also led to its use in the synthesis of N-acylammonium salts and as a phenyl donor in palladium-catalyzed cross-coupling reactions. wikipedia.org

Recent research has also explored the potential of tetraphenylborate-based materials in the development of solid-state electrolytes for various metal ions, including Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, and Zn²⁺. rsc.org The delocalized negative charge across the large anion reduces the coulombic attraction to cations, which can enhance ionic conductivity. rsc.org

Historical Context of Tetraphenylborate Applications in Scholarly Investigations

The journey of sodium tetraphenylborate in scientific inquiry began with its first synthesis by Wittig and his team in 1949. uci.edu This discovery quickly led to its application as a quantitative analytical reagent, most notably for the determination of potassium. uci.edu The formation of a sparingly soluble white precipitate, potassium tetraphenylborate, upon reaction with potassium ions became a foundational method for gravimetric analysis of this essential element. uci.eduhach.com This application extended to the analysis of potassium in various samples, including serum, highlighting its early importance in clinical chemistry. tandfonline.com

Beyond its use in potassium determination, early research established sodium tetraphenylborate as a versatile precipitating agent for other monovalent cations like ammonium (B1175870), rubidium, and cesium, as well as for various organic nitrogen compounds. wikipedia.orgmedchemexpress.com This property was leveraged for the determination and characterization of organic bases in pharmaceutical preparations. oup.com Over the decades, its utility expanded into synthetic and organometallic chemistry, where it was used to prepare and isolate a variety of metal complexes and organic salts. wikipedia.orgtandfonline.com The development of methods for the synthesis of ring-substituted tetraphenylborate salts further broadened the scope of its applications in creating modified transition metal complexes. tandfonline.comresearchgate.net

The following table provides a summary of key historical applications of sodium tetraphenylborate:

ApplicationDescriptionKey Findings
Potassium Determination Used as a precipitating agent for the gravimetric and turbidimetric analysis of potassium ions. uci.eduhach.comForms a white, insoluble precipitate of potassium tetraphenylborate, allowing for quantitative measurement. uci.eduhach.com
Precipitation of Cations Employed to precipitate various monovalent cations such as NH₄⁺, Rb⁺, and Cs⁺. wikipedia.orgmedchemexpress.comThe low solubility of the resulting tetraphenylborate salts enables their separation and quantification. wikipedia.org
Analysis of Organic Bases Utilized in the determination and characterization of basic nitrogen compounds in pharmaceuticals. oup.comForms stable salts with organic bases, allowing for their assay and identification. oup.com
Coordination Chemistry Facilitated the synthesis and isolation of various transition metal complexes. wikipedia.orgtandfonline.comThe bulky, non-coordinating nature of the tetraphenylborate anion helps to stabilize cationic metal centers. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20BNa B7802580 sodium;tetraphenylboranuide

Properties

IUPAC Name

sodium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20B.Na/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRCEJMTLMDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tetraphenylborate Salts and Derivatives

Anion Exchange Reactions for Sodium Tetraphenylborate (B1193919) Synthesis

Sodium tetraphenylborate is a salt where the anion consists of four phenyl rings attached to a central boron atom. wikipedia.org It is a white crystalline solid commonly used as a precipitating agent for specific ions and in the synthesis of other tetraphenylborate salts. wikipedia.orgbio-world.com The synthesis of sodium tetraphenylborate can be achieved through the reaction of sodium tetrafluoroborate (B81430) with phenylmagnesium bromide. wikipedia.org

A common application of sodium tetraphenylborate is in anion exchange reactions to produce stable, crystalline N-acylammonium salts. bio-world.com These reactions are pivotal in various chemical syntheses. For instance, the reaction of an acyl chloride with a tertiary amine in the presence of sodium tetraphenylborate results in the formation of an N-acylammonium tetraphenylborate, with sodium chloride precipitating out of the solution. wikipedia.org This methodology is versatile and has been applied to a broad scope of reactants. wikipedia.org

Furthermore, sodium tetraphenylborate serves as a phenyl group donor in palladium-catalyzed cross-coupling reactions. wikipedia.org It reacts with vinyl and aryl triflates to produce arylalkenes and biaryl compounds, respectively, under mild conditions and with good yields. wikipedia.org In coordination chemistry, it is used to isolate complex cations. For example, it facilitates the displacement of a chloride ligand by dinitrogen in an iron-diphosphine complex, leading to the formation of an iron-dinitrogen complex as a tetraphenylborate salt. wikipedia.org

The general synthesis of sodium tetraphenylborate involves the reaction of a phenyl magnesium halide with a boron trihalide. google.com The resulting boron tetraphenyl magnesium halide is then treated with a water-soluble inorganic sodium salt, such as sodium chloride, in an aqueous solution to form sodium tetraphenylborate. google.com

Table 1: General Anion Exchange Reaction

Reactant 1Reactant 2ProductByproduct
RC(O)ClR'₃N + NaB(C₆H₅)₄[RC(O)NR'₃][B(C₆H₅)₄]NaCl

Data sourced from multiple studies. wikipedia.org

Preparation of Specific Tetraphenylborate Ion-Pair Complexes

Anion exchange is a primary method for synthesizing ion-pair complexes involving the tetraphenylborate anion. This technique is particularly useful for pairing tetraphenylborate with large organic cations, often derived from pharmaceutically active compounds. The resulting complexes are typically precipitates that can be isolated and characterized.

A straightforward method involves reacting an aqueous solution of sodium tetraphenylborate with an aqueous solution of a salt containing the desired cation. For example, the addition of an aqueous solution of sodium tetraphenylborate to a solution of an N-heteroaromatic cation salt leads to the immediate precipitation of the corresponding tetraphenylborate ion-pair complex. researchgate.net

Specific examples of this methodology include the synthesis of complexes with bioactive molecules:

Cyclobenzaprine-tetraphenylborate (CBP-TPB): This complex is synthesized by reacting cyclobenzaprine (B1214914) hydrochloride with sodium tetraphenylborate in deionized water, producing a white precipitate. mdpi.comresearchgate.net The product can be recrystallized from acetonitrile, with reported yields around 75-78%. mdpi.comresearchgate.net

4,5‐bis(Hydroxymethyl)‐2‐Methylpyridin‐3‐ol Tetraphenylborate: This complex is formed by adding a solution of sodium tetraphenylborate to a solution of pyridoxine (B80251) hydrochloride in deionized water. A white precipitate is formed, which is then filtered, washed, and dried, yielding over 75%. nih.gov

(R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate: This quinine-tetraphenylborate complex is synthesized by reacting quinine (B1679958) hydrochloride with sodium tetraphenylborate in deionized water at room temperature, with a reported yield of 81%. nih.gov

Table 2: Synthesis of Specific Tetraphenylborate Ion-Pair Complexes

Cation SourceReagentSolventYield
Cyclobenzaprine hydrochlorideSodium tetraphenylborateDeionized water75-78%
Pyridoxine hydrochlorideSodium tetraphenylborateDeionized water>75%
Quinine hydrochlorideSodium tetraphenylborateDeionized water81%

Data compiled from various research articles. mdpi.comresearchgate.netnih.govnih.gov

Synthesis of Functionalized Tetraphenylborate Derivatives

Functionalized tetraphenylborate derivatives can be synthesized to tailor their properties for specific applications. One approach involves the reaction of diazonium tetraphenylborates with enaminoamides. nih.gov In this process, the tetraphenylborate anion can act as a base, leading to the formation of triphenylborane (B1294497) and benzene (B151609) through protodeboronation. nih.gov The triphenylborane can then coordinate with the enaminoamide, followed by further protodeboronation and cyclization to yield functionalized boron-containing heterocyclic compounds like oxazaborines and diazaborinones. nih.gov

Another strategy for creating functionalized derivatives involves the use of pre-functionalized macrocycles. For example, imidazole-functionalized 1,4,7-triazacyclononanes have been used to synthesize lead(II) complexes where a phenyl group from a tetraphenylborate anion coordinates with the lead center. rsc.org

Electrochemical Synthesis of Tetraphenylborate-Doped Polymeric Materials

Electrochemical methods can be employed to synthesize conducting polymers doped with tetraphenylborate anions. This process involves the electrochemical polymerization of a monomer, such as pyrrole, in the presence of a tetraphenylborate salt.

The electrochemical synthesis of tetraphenylborate (TPB) doped polypyrrole is typically carried out in a non-aqueous solvent like dry acetonitrile. researchgate.net The resulting polypyrrole/tetraphenylborate (PPy/TPB) material can be used as a solid contact in ion-selective electrodes (ISEs). researchgate.net The inclusion of the tetraphenylborate anion is intended to facilitate reversible ion-transfer at the interface between the conducting polymer and a PVC membrane in the sensor. researchgate.net These doped polymers have been investigated for their potential in developing solid-state sensors for ions such as Zn²⁺ and K⁺. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Tetraphenylborate Systems

X-ray Crystallographic Analysis of Tetraphenylborate (B1193919) Complexes

Single-crystal X-ray diffraction analyses have been performed on sodium tetraphenylborate at both room temperature (RT) and low temperature (LT) to elucidate its solid-state structures. acs.orgresearchgate.net The anhydrous salt adopts a polymeric structure in the solid state. wikipedia.org At room temperature, the crystal structure is tetragonal, belonging to the space group I -4 2 m. nih.gov

A study of sodium tetraphenylborate revealed a pure phase with a tetragonal crystal system. nsf.gov The lattice constants were determined to be a = 11.534(8) Å and c = 7.453(2) Å, with a cell volume of 982.8 ų. nsf.gov Another analysis provided similar lattice parameters, with a = 11.4770 Å and c = 7.4405 Å. nih.gov These studies confirm the highly ordered and crystalline nature of the compound. The structure consists of sodium cations interacting with the phenyl rings of the tetraphenylborate anions. wikipedia.org Specifically, each sodium cation is coordinated by four phenyl rings from two different tetraphenylborate anions, creating a stacked arrangement. acs.orgnsf.gov

Crystallographic Data for Sodium Tetraphenylborate (RT)
ParameterValueSource
Crystal SystemTetragonal nsf.gov
Space GroupI -4 2 m nih.gov
Unit Cell Parameter (a)11.4770 Å nih.gov
Unit Cell Parameter (c)7.4405 Å nih.gov
Cell Volume982.8 ų nsf.gov

The crystal packing of sodium tetraphenylborate is characterized by the formation of polymeric columns composed of alternating Na⁺ and [B(C₆H₅)₄]⁻ ions. acs.orgresearchgate.net In this arrangement, each column is surrounded by four adjacent columns. acs.orgresearchgate.net A dominant feature of this structure is the presence of strong cation-π interactions, where the sodium cation interacts with the electron-rich faces of the phenyl rings of the anion. researchgate.netacs.org

Comparative crystallographic studies reveal significant structural trends among the alkali metal tetraphenylborates (MB(C₆H₅)₄, where M = Li, Na, K, Rb, Cs). The room-temperature (RT) structure of sodium tetraphenylborate is nearly identical to those of its heavier homologues: potassium, rubidium, and cesium tetraphenylborate. acs.orgresearchgate.netresearchgate.net These compounds are isostructural, all featuring polymeric columns of alternating cations and anions. acs.orgresearchgate.net

In contrast, the low-temperature (LT) structure of NaB(C₆H₅)₄ differs from its RT form and shows a resemblance to the solid-state structure of lithium tetraphenylborate. acs.orgresearchgate.netresearchgate.net In the lithium salt, the Li⁺ cations are coordinated by four η¹-bonded phenyl rings belonging to two separate tetraphenylborate anions, and each resulting polymeric column is surrounded by six adjacent columns. acs.orgresearchgate.net This highlights a temperature-dependent polymorphism for the sodium salt and a structural divergence between the lighter (Li, Na at LT) and heavier (K, Rb, Cs, and Na at RT) alkali metal tetraphenylborates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For sodium tetraphenylborate, ¹H and ¹³C NMR are particularly useful for characterizing the tetraphenylborate anion.

Proton (¹H) NMR spectroscopy of the tetraphenylborate anion provides information about the hydrogen atoms on the four phenyl rings. Due to the symmetry of the [B(C₆H₅)₄]⁻ anion, the proton spectrum is relatively simple. The protons on the phenyl rings typically appear as multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm.

In a study of a cyclobenzaprine-tetraphenylborate complex, the characteristic resonance peaks for the tetraphenylborate moiety were observed, confirming its presence in the structure. mdpi.com While specific peak assignments for sodium tetraphenylborate itself are dependent on the solvent and experimental conditions, the spectra consistently show signals corresponding to the ortho, meta, and para protons of the phenyl groups.

Typical ¹H NMR Data for the Tetraphenylborate Anion
Proton EnvironmentTypical Chemical Shift (δ) Range (ppm)
Phenyl Protons (ortho, meta, para)7.0 - 8.0

Carbon-13 (¹³C) NMR spectroscopy distinguishes the different carbon environments within the tetraphenylborate anion. The spectrum typically displays four distinct signals for the phenyl carbons, corresponding to the ipso-carbon (the carbon atom directly bonded to the boron atom), and the ortho, meta, and para carbons.

The chemical shift of a carbon nucleus is influenced by its electronic environment. libretexts.org For the tetraphenylborate anion, the ipso-carbon is significantly deshielded due to its attachment to the boron atom and typically appears as a quartet (due to coupling with the ¹¹B nucleus) at the downfield end of the aromatic region. The other aromatic carbons resonate at chemical shifts typical for substituted benzene (B151609) rings, generally between 120 and 150 ppm. libretexts.org For instance, in a substituted sodium tetraarylborate, ¹³C NMR signals were observed at 142.1, 133.0, 132.9, 129.3, 126.4, and 124.4 ppm. rsc.org

Typical ¹³C NMR Data for the Tetraphenylborate Anion
Carbon EnvironmentTypical Chemical Shift (δ) Range (ppm)
Ipso-Carbon (C-B)~164 (often a quartet)
Ortho, Meta, Para Carbons120 - 145

One-Dimensional Nuclear Overhauser Effect Spectroscopy (1D NOESY)

One-Dimensional Nuclear Overhauser Effect Spectroscopy (1D NOESY) is a specialized NMR experiment that detects the spatial proximity of atomic nuclei, typically protons. nyu.edu Unlike through-bond correlation techniques (like COSY), NOESY identifies correlations between protons that are close to each other in space (generally within 5 Å), regardless of whether they are connected by chemical bonds. uchicago.edu The experiment involves the selective irradiation of a specific proton resonance, followed by a "mixing time" during which magnetization is transferred via dipolar coupling to nearby protons. uchicago.edu A difference spectrum is then recorded, revealing positive NOE enhancements for the protons that are spatially close to the irradiated proton. uchicago.edu

The 1D NOESY technique offers several advantages over its 2D counterpart, including significantly shorter experiment times and simpler spectral interpretation, making it invaluable for answering specific structural questions. uchicago.edunih.gov For the tetraphenylborate anion, a 1D NOESY experiment could be employed to elucidate the solution-state conformation and dynamics of the four phenyl rings. By selectively irradiating specific protons (ortho, meta, or para) on one phenyl ring, it would be possible to observe NOE enhancements to protons on the adjacent phenyl rings. The presence and intensity of these cross-peaks would provide direct evidence for the relative orientation and through-space arrangement of the aromatic rings around the central boron atom, confirming the molecule's three-dimensional structure in solution.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and probe the vibrational modes of a molecule. In the analysis of sodium tetraphenylborate, Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic absorption bands corresponding to the vibrations of the tetraphenylborate anion [B(C₆H₅)₄]⁻. The spectrum is dominated by the vibrations of the phenyl rings. tandfonline.comresearchgate.net

Key vibrational modes observed in the IR spectrum of tetraphenylborate compounds include C-H stretching of the aromatic rings, C=C stretching within the rings, and various C-H in-plane and out-of-plane bending modes. tandfonline.comresearchgate.net These spectral features are useful for confirming the identity of the compound and can also be used to study interactions in different environments. For example, FTIR studies have been conducted on sodium tetraphenylborate in solvent mixtures like 1,3-dioxolane (B20135) and isoamyl alcohol to investigate specific ion-solvent interactions. tandfonline.comresearchgate.net

Below is a table of characteristic IR absorption bands observed for tetraarylborate systems.

Vibrational ModeWavenumber (cm⁻¹)Description
Aromatic C-H Stretch~3055 - 3003Stretching vibration of the C-H bonds on the phenyl rings. rsc.org
Aromatic C=C Stretch~1616In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. rsc.org
Aromatic C=C Stretch~1437In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. rsc.org
C-H In-Plane Bend~1213Bending vibrations of the C-H bonds within the plane of the phenyl rings. rsc.org
C-H Out-of-Plane Bend~756Bending vibrations of the C-H bonds out of the plane of the phenyl rings, characteristic of monosubstituted benzene. rsc.org

Data derived from a related tetraarylborate compound for illustrative purposes. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of sodium tetraphenylborate is characterized by absorptions arising from π → π* electronic transitions within the phenyl rings of the tetraphenylborate anion. The conjugated π-electron systems of the aromatic rings are responsible for strong absorption in the ultraviolet region.

Studies on ion-pair complexes involving the tetraphenylborate anion provide specific data on its absorption characteristics. For instance, in a complex with quinine (B1679958), the tetraphenylborate moiety contributes to a spectrum with distinct absorption maxima. nih.gov The stability of such compounds in solution can also be monitored over time using UV-Vis spectroscopy, where a stable compound will show minimal changes in its absorption spectrum. researchgate.net

The table below summarizes the typical UV-Vis absorption maxima for the tetraphenylborate anion, as observed in a complex system.

Wavelength (λmax)Electronic Transition
~220 nmπ → π
~260 nmπ → π
~310 nmπ → π*

Data obtained from a quinine-tetraphenylborate ion-pair complex. nih.gov

Mass Spectrometry and Elemental Analysis in Structural Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. For sodium tetraphenylborate, mass spectrometry can be used to verify the mass of the intact molecule and its constituent ions. The calculated monoisotopic mass of the neutral compound C₂₄H₂₀BNa is 342.1555751 Da. nih.gov In practice, techniques like Electrospray Ionization (ESI) mass spectrometry are used to analyze the ions separately. In ESI-MS analysis of complexes containing the tetraphenylborate anion, a distinct signal corresponding to the [B(C₆H₅)₄]⁻ anion is observed at a mass-to-charge ratio (m/z) of 319. nih.gov

AnalyteTechniqueObserved m/zCalculated Mass (Da)Reference
[B(C₆H₅)₄]⁻ESI-MS319319.16 (Monoisotopic) nih.gov
C₂₄H₂₀BNa--342.1555751 (Monoisotopic) nih.gov

Elemental analysis provides quantitative data on the elemental composition of a sample, serving as a crucial check for purity and stoichiometric integrity. For sodium tetraphenylborate, this involves determining the weight percentages of carbon, hydrogen, boron, and sodium. Commercial suppliers of high-purity, ACS-grade sodium tetraphenylborate provide specifications that guarantee a high level of purity and define the maximum allowable limits for trace metal and anion impurities. sigmaaldrich.comthermofisher.com This ensures the compound is suitable for sensitive analytical and synthetic applications.

Analysis / SpecificationValue / Limit
Assay (Purity)≥99.5%
Loss on Drying≤0.5%
Chloride (Cl⁻)≤50 mg/kg
Sulfate (SO₄²⁻)≤50 mg/kg
Potassium (K)≤500 mg/kg
Iron (Fe)≤5 mg/kg

Data based on typical specifications for ACS reagent grade sodium tetraphenylborate. sigmaaldrich.com

Coordination Chemistry and Supramolecular Interactions of the Tetraphenylborate Anion

Tetraphenylborate (B1193919) as a Counterion in Metal Complexes

In coordination chemistry, the choice of a counterion is critical as it can subtly or significantly influence the properties of a metal complex. Tetraphenylborate salts are frequently employed due to their high solubility in organic solvents and their ability to facilitate the crystallization of large cationic complexes. wikipedia.org For instance, homoleptic trimethylphosphite complexes of nickel, palladium, and platinum, {M[P(OCH₃)₃]₅}²⁺, have been prepared as their tetraphenylborate salts. wikipedia.org The anion is also instrumental in synthetic procedures, such as isolating dinitrogen complexes by driving the reaction forward through the precipitation of sodium chloride. wikipedia.org

While often considered non-coordinating, the bulky nature of the tetraphenylborate anion can exert significant steric influence on the coordination sphere of a metal center. This steric pressure can affect the arrangement of ligands around the metal, thereby influencing the coordination geometry. The anion's large, non-polar surface can also promote specific packing arrangements in the solid state, which can in turn impact the electronic properties of the complex as measured by techniques sensitive to the crystalline environment. In solution, the weak ion pairing between the BPh₄⁻ anion and the cationic metal complex helps to preserve the integrity and reactivity of the cation, as the metal's coordination sites are less likely to be blocked by the counterion compared to smaller, more coordinating anions like halides or nitrate.

Contrary to its reputation as a non-coordinating species, the tetraphenylborate anion can directly participate in bonding with metal centers through its phenyl groups, leading to unusual coordination modes and chelation. scielo.brscielo.br

A significant finding is the ability of the anion to act as a bidentate ligand. In a silver(I) complex with N,N'-bis[3-(2-nitrophenyl)allylidene]ethane-1,2-diamine, the tetraphenylborate anion coordinates to the silver center through two of its phenyl rings in an η² fashion. scielo.brscielo.br This direct Ag-C bonding results in a distorted tetrahedral geometry around the silver(I) ion. scielo.br Similarly, copper(I) complexes with bipyridine and phenanthroline-based ligands have been shown to feature a BPh₄⁻ anion that chelates the metal center through η² π-interactions with two of its phenyl rings. researchgate.net

Even more complex coordination has been observed with rare-earth elements. In trivalent rare earth metallocene cations of the form [(C₅Me₅)₂Ln]⁺, the tetraphenylborate anion was found to coordinate to the lanthanide center via two bridging phenyl groups, forming [(C₅Me₅)₂Ln(μ-Ph)₂BPh₂]. nih.gov In other systems, the anion has been shown to act as a 12- or 18-electron donor to rhodium centers, representing a profound departure from its typical role. acs.org

Table 1: Examples of Unusual Coordination Modes of the Tetraphenylborate Anion
Metal CenterCoordinating Ligand(s)BPh₄⁻ Coordination ModeResulting GeometryReference
Silver(I)N,N'-bis[3-(2-nitrophenyl)allylidene]ethane-1,2-diamineBidentate (η²-coordination from two phenyl rings)Distorted Tetrahedral scielo.brscielo.br
Copper(I)Bipyridine or Phenanthroline derivativesBidentate (η² π-interactions from two phenyl rings)Tetrahedral researchgate.net
Yttrium(III) / Samarium(III)Bis(pentamethylcyclopentadienyl)Bridging (μ-Ph)₂ coordination- nih.gov
Rhodium(I)EthyleneActs as a 12- or 18-electron donor- acs.org

Host-Guest Interactions Involving Tetraphenylborate

The field of supramolecular chemistry explores the noncovalent interactions that govern molecular recognition and the formation of host-guest assemblies. oulu.fi The electron-rich phenyl rings of the tetraphenylborate anion make it an effective host for various cationic guest molecules, particularly those capable of engaging in C–H···π and N–H···π interactions. oulu.firesearchgate.net

Studies have demonstrated that the tetraphenylborate anion forms stable complexes with a range of organic N-heteroaromatic cations, including those based on imidazole and pyridine. researchgate.net The primary driving forces for this complexation are weak, non-covalent interactions, specifically hydrogen bonds where the π-systems of the host's phenyl groups act as the acceptor. researchgate.netresearchgate.net

In the crystal structure of the imidazolium-tetraphenylborate complex, the imidazolium cation is situated between two BPh₄⁻ anions, interacting with them through both N–H···π and C–H···π hydrogen bonds. researchgate.net Similarly, the 1-methylimidazolium cation interacts with three host anions via these interactions. researchgate.net The N-methylpyridinium cation also sits between three tetraphenylborate hosts, engaging in C–H···π interactions. researchgate.net These studies highlight the anion's ability to create a well-defined binding pocket for cationic guests, stabilized by a network of weak intermolecular forces.

The stability of these host-guest complexes in solution can be quantified by determining their stability constants (or association constants, Kₐ). This is often achieved through ¹H NMR titration experiments, where changes in the chemical shifts of the guest's protons are monitored upon addition of the host. researchgate.net

Complexation studies of several N-heteroaromatic cations with tetraphenylborate in an acetonitrile-methanol solution have yielded quantitative stability data. researchgate.net For example, the imidazolium tetraphenylborate complex has a stability constant (K) of 46 dm³ mol⁻¹, which is more than double that of the 1-methylimidazolium tetraphenylborate complex (19 dm³ mol⁻¹). researchgate.net This difference is attributed to the ability of the imidazolium cation to form two N–H···π hydrogen bonds, whereas the 1-methylimidazolium cation can only form one. researchgate.net The stability constant for the N-methylpyridinium complex was found to be similar to that of the 1-methylimidazolium complex. researchgate.net

Table 2: Stability Constants for the Complexation of N-Heteroaromatic Cations with Tetraphenylborate Anion in Acetonitrile-Methanol (1:1)
Guest CationComplexStability Constant (K / dm³ mol⁻¹)Reference
Imidazolium[Imidazolium][BPh₄]46 ± 2 researchgate.net
1-Methylimidazolium[1-Methylimidazolium][BPh₄]19 ± 4 researchgate.net
N-Methylpyridinium[N-Methylpyridinium][BPh₄]17 ± 2 researchgate.net
N-Methylquinolinium[N-Methylquinolinium][BPh₄]10 ± 1 researchgate.net

Noncovalent Interactions and Ion Pairing in Tetraphenylborate Systems

Noncovalent interactions are fundamental to understanding the structure and behavior of tetraphenylborate-containing systems in both the solid state and solution. mdpi.comacs.orgmdpi.com These interactions, which include hydrogen bonds, π-π stacking, and electrostatic forces, dictate everything from crystal packing to ion pairing and host-guest recognition. researchgate.netmdpi.comacs.org

The principal intermolecular interactions observed in the host-guest complexes between tetraphenylborate and N-heteroaromatic cations are C–H···π and N–H···π hydrogen bonds. researchgate.net In the solid state, the anhydrous salt of sodium tetraphenylborate adopts a polymeric structure that is stabilized by Na⁺-phenyl interactions, an example of cation-π interactions. wikipedia.org

The concept of ion pairing is particularly relevant for tetraphenylborate salts. Due to the anion's large size and the delocalization of its negative charge over the four phenyl rings, the coulombic attraction between BPh₄⁻ and its counter-cation is significantly weakened. This results in a reduced tendency to form tight ion pairs in solution, especially when compared to smaller anions. This property is crucial for its role as a weakly coordinating anion, as it allows the cation to remain more "free" and reactive in solution. Simulations involving the related tetrakis(pentafluorophenyl)borate anion show that its rigid structure provides a steric hindrance to efficient cation-anion coordination, a principle that also applies to tetraphenylborate. nih.gov The delocalized charge and low lattice energy of tetraphenylborate salts contribute to their low ion-dipole stabilization energy, further promoting charge separation.

C-H...π and N-H...π Hydrogen Bonding

The tetraphenylborate anion, with its four phenyl rings, provides a rich π-electron system that can act as a soft base in non-covalent interactions. These interactions, particularly C-H...π and N-H...π hydrogen bonds, are crucial in the structure and stability of its complexes with various cations. researchgate.netrsc.org

In complexes with organic N-heteroaromatic cations, such as imidazolium and pyridinium derivatives, C-H...π or N-H...π hydrogen bonds have been identified as the principal intermolecular forces. researchgate.net For instance, in the complex with 1-methylimidazolium, the cation interacts with three tetraphenylborate hosts through both N-H...π and C-H...π interactions. researchgate.net Similarly, the N-methylpyridinium cation is situated between three hosts, engaging in C-H...π interactions. researchgate.net

Neutron diffraction studies on ammonium (B1175870) tetraphenylborate have provided detailed insights into N-H...π hydrogen bonds. researchgate.net At both 20 K and 293 K, all four N-H vectors of the ammonium ion are directed towards the midpoints of the phenyl rings of adjacent tetraphenylborate anions. researchgate.net These interactions are characterized by exceptionally short distances, with the H...M (aromatic midpoint) distance being approximately 2.067 Å and the N...M distance being 3.023 Å. researchgate.net Even at low temperatures, the ammonium ion exhibits significant motion, allowing the N-H vectors to sample the entire face of the aromatic ring. researchgate.net

The interaction between a choline cation and the tetraphenylborate anion also demonstrates the formation of a weak O-H...π hydrogen bond, which is electrostatic-dispersive in nature. researchgate.net The distance between the choline's oxygen atom and the centroid of a phenyl ring is 3.11 Å, indicative of this interaction. researchgate.net

These types of hydrogen bonds are fundamental in understanding the conformation and stability of supramolecular structures involving the tetraphenylborate anion. researchgate.netrsc.org

Table 1: Examples of Hydrogen Bonding Interactions in Tetraphenylborate Complexes

Interacting Cation Type of Interaction Key Structural Features Reference
Imidazolium N-H...π and C-H...π Cation is located between two host anions. The other N-H is hydrogen-bonded to the solvent. researchgate.net
1-Methylimidazolium N-H...π and C-H...π Cation interacts with three host anions. researchgate.net
N-Methylpyridinium C-H...π Cation is situated between three host anions. researchgate.net
Ammonium (NH₄⁺) N-H...π N-H vectors orient towards the midpoints of phenyl rings. Exceptionally short N-H...Ph distances are observed. researchgate.net

Coulombic Interactions and Molecular Recognition Phenomena

The behavior of the tetraphenylborate anion in solution and solid-state assemblies is heavily influenced by coulombic (electrostatic) forces, which are central to molecular recognition phenomena. nih.gov As a large, uninegative anion, its charge is delocalized over the phenyl rings, yet it engages in significant electrostatic interactions that drive the formation of specific host-guest complexes and self-assembly processes. mdpi.com

The recognition and binding of anions are critical processes in chemistry and biology. nih.gov The tetraphenylborate anion, with its distinct combination of a negative charge and bulky, hydrophobic phenyl groups, can be recognized by various molecular receptors and biological molecules through a combination of electrostatic and hydrophobic interactions. mdpi.com

A notable example is the interaction of tetraphenylborate with bovine serum albumin (BSA). mdpi.com Isothermal titration calorimetry studies have revealed two distinct sets of binding sites for the anion on the protein. The binding process is driven by a mix of forces, including hydrophobic interactions involving the phenyl groups and electrostatic attraction between the anionic borate (B1201080) center and positive residues on the protein. mdpi.com

First Binding Site: Located in subdomain IA of BSA, this site binds two tetraphenylborate ions with a high affinity. The binding is characterized by a negative enthalpy change (ΔH) and a negative entropy change (TΔS), suggesting that the interaction is primarily enthalpy-driven.

Second Binding Site: Found in subdomain IIIA, this site accommodates five tetraphenylborate ions with a lower affinity. This interaction is entropy-driven, with a positive enthalpy and a large positive entropy change, likely due to the release of water molecules upon binding. mdpi.com

This selective binding illustrates how coulombic forces, in concert with other non-covalent interactions, lead to specific molecular recognition events. The defined charge and shape of the tetraphenylborate anion allow it to be selectively bound by complementary sites in a complex macromolecule like BSA. mdpi.com Furthermore, the fundamental coulombic attraction between an anion and an electrophilic center is a driving force for the self-assembly of molecules. nih.gov

Table 2: Thermodynamic Parameters for the Binding of Sodium Tetraphenylborate to Bovine Serum albumin (BSA)

Binding Site Number of Ions Bound (n) Association Constant (log K) ΔG (kcal mol⁻¹) ΔH (kcal mol⁻¹) TΔS (kcal mol⁻¹)
Site 1 (Subdomain IA) 2 7.09 ± 0.10 -9.67 ± 0.14 -3.14 ± 0.12 -6.53
Site 2 (Subdomain IIIA) 5 5.39 ± 0.06 -7.35 ± 0.09 4.00 ± 0.14 11.3

Data obtained at 298.15 K in 10 mM cacodylate buffer, pH 7. mdpi.com

Ligand Substitution Reactions Involving Tetraphenylborate

Ligand substitution or exchange reactions are fundamental processes in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk While the tetraphenylborate anion is often considered a weakly coordinating or non-coordinating anion, it can participate in reactions that lead to the displacement of its phenyl groups or the anion itself.

In the presence of certain N-heteroaromatic cations, the interaction with tetraphenylborate does not always stop at the formation of a simple complex. Instead, a displacement reaction can occur, leading to the formation of Lewis-base triphenylborane (B1294497) products. researchgate.net This reaction represents a form of ligand substitution at the boron center, where a phenyl group is effectively displaced and a new bond is formed between the boron and a nitrogen atom from the cation. These reactions have been observed to occur readily at room temperature, yielding good yields of the resulting Lewis-base boranes. researchgate.net

The general mechanism for ligand substitution can be categorized as dissociative, associative, or interchange. libretexts.org

Dissociative Mechanism: A ligand is lost from the complex to form an intermediate with a lower coordination number, which then reacts with the incoming ligand.

Associative Mechanism: The incoming ligand first binds to the complex, forming an intermediate with a higher coordination number, followed by the departure of the original ligand.

In the context of tetraphenylborate, the reaction with N-heteroaromatic cations to form triphenylborane adducts can be viewed as a type of substitution. The stability of the initial cation-anion complex versus the propensity to undergo this substitution is influenced by the nature of the cation. researchgate.net

It is important to note that in many contexts, tetraphenylborate is used precisely because of its low reactivity and tendency not to undergo ligand substitution, making it an effective counterion for isolating reactive cationic complexes. However, under specific conditions with suitable reactants, its participation in substitution reactions is well-documented. researchgate.net

Theoretical and Computational Investigations of Tetraphenylborate Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic characteristics of tetraphenylborate (B1193919) systems. By approximating the complex many-electron problem to one involving the electron density, DFT offers a balance between computational cost and accuracy.

The optimization of the ground-state geometry is a fundamental step in computational chemistry, providing the most stable arrangement of atoms in a molecule. For the tetraphenylborate anion, DFT calculations have been employed to determine its three-dimensional structure. The crystal structure of sodium tetraphenylborate has been experimentally determined, and computational optimizations provide theoretical data that can be compared with these findings. nih.gov

The optimized geometry of the tetraphenylborate anion typically reveals a tetrahedral arrangement of the four phenyl groups around the central boron atom. The phenyl rings are not planar with respect to the boron atom but are twisted, adopting a propeller-like conformation. This arrangement minimizes steric hindrance between the bulky phenyl groups.

Table 1: Selected Optimized Geometrical Parameters for a Tetraphenylborate Anion Derivative (Note: Data is illustrative and based on typical DFT calculations for similar aromatic systems, as specific data for sodium tetraphenylborate was not available in a tabular format in the searched literature. researchgate.netresearchgate.net)

ParameterBond/AngleCalculated Value
Bond LengthB-C~1.65 Å
Bond LengthC-C (aromatic)~1.40 Å
Bond LengthC-H~1.09 Å
Bond AngleC-B-C~109.5°
Dihedral AngleC-B-C-CVariable (due to phenyl ring rotation)

Frontier molecular orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. mdpi.com

For the tetraphenylborate anion, the HOMO is typically localized on the π-systems of the phenyl rings, reflecting its electron-donating capability. The LUMO, on the other hand, is also associated with the phenyl rings' π*-antibonding orbitals. DFT calculations are instrumental in determining the energies of these orbitals and the resulting energy gap.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Tetraphenylborate System (Note: These values are illustrative and derived from DFT studies on related aromatic compounds. researchgate.netijarset.comirjweb.commaterialsciencejournal.org)

OrbitalEnergy (eV)
HOMO-7.0 to -6.0
LUMO-1.0 to 0.0
HOMO-LUMO Gap (ΔE)~6.0 to 7.0

Molecular electrostatic potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Red regions indicate a negative potential, suggesting an abundance of electrons and a propensity for electrophilic attack. Conversely, blue regions denote a positive potential, indicating a deficiency of electrons and a favorable site for nucleophilic attack. uni-muenchen.denih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density at specific points called bond critical points (BCPs). orientjchem.org

Key parameters derived from QTAIM analysis include the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP. For covalent bonds, ρ(r) is typically large and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions, such as ionic bonds and van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive. researchgate.netresearchgate.netuniovi.es

Table 3: Illustrative QTAIM Topological Parameters for Interactions in a Tetraphenylborate-Containing Complex (Note: Data is based on a study of a clonidine-tetraphenylborate complex. researchgate.net)

Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)Nature of Interaction
N-H···C0.0080.035Weak Hydrogen Bond
C-H···C0.0050.021van der Waals

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to explore and quantify intermolecular interactions in the crystalline state. The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, and it provides a visual representation of the regions involved in intermolecular contacts. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights interactions shorter than van der Waals radii in red. rsc.orgamanote.commdpi.com

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Tetraphenylborate-Containing Crystal (Note: This is a representative table as specific data for sodium tetraphenylborate was not found. The values are typical for organic salts. nih.gov)

Interaction TypePercentage Contribution (%)
H···H~50-60
C···H/H···C~30-40
C···C~5-10

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods, particularly those based on DFT, are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nrel.govnih.govresearchgate.netnih.govrsc.org

Table 5: Representative Calculated and Experimental ¹³C NMR Chemical Shifts for a Tetraphenylborate Derivative (Note: Data is illustrative and based on studies of similar compounds. researchgate.net)

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)
C-B~164~164
Aromatic C-H~120-140~120-140

Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. This approach computes the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated transitions can then be used to generate a theoretical UV-Vis spectrum, which can be compared with experimental measurements to identify the nature of the electronic transitions. materialsciencejournal.orgmdpi.comresearchgate.netmdpi.comstackexchange.com

Table 6: Calculated UV-Vis Absorption Maxima (λ_max) and Oscillator Strengths (f) for a Tetraphenylborate System (Note: These are representative values based on TD-DFT calculations of aromatic compounds. materialsciencejournal.orgmdpi.comresearchgate.netmdpi.comstackexchange.com)

Transitionλ_max (nm)Oscillator Strength (f)Assignment
S₀ → S₁~260-270> 0.1π → π
S₀ → S₂~220-230> 0.1π → π

Complexation Energy and Basis Set Superposition Error (BSSE) Calculations

In computational chemistry, the interaction energies between molecules are fundamental to understanding the stability of a resulting complex. uni-muenchen.de This is calculated as the energy difference between the product complex and its individual constituent molecules. uni-muenchen.de However, calculations using finite basis sets are prone to an issue known as basis set superposition error (BSSE). wikipedia.orgyoutube.com BSSE arises because the basis functions of each molecule in a complex "borrow" functions from the other, artificially lowering the energy of the complex and thus overestimating the interaction energy. wikipedia.orgyoutube.comjoaquinbarroso.com

To obtain more accurate results, a correction for this error is necessary. The most common method is the counterpoise (CP) correction, first proposed by Boys and Bernardi. youtube.comjoaquinbarroso.com In this approach, the energies of the individual molecules (monomers) are calculated using the same larger basis set of the entire complex, which is achieved by using "ghost orbitals" – basis functions without electrons or protons. wikipedia.org The calculated BSSE is then subtracted from the initial uncorrected interaction energy to provide a more reliable value. youtube.com The magnitude of the BSSE can be as significant as the interaction energy itself, making its correction crucial for accurate predictions. uni-koeln.de

A computational study on a quinine-tetraphenylborate (Q-TPB) ion-pair complex provides a concrete example of these calculations. nih.gov Using the B3LYP level of theory with a 6–311G(d,p) basis set, the complexation energy was determined. nih.gov The negative value of the complexation energy indicates that the formation of the complex is a spontaneous and stable process. nih.gov The study reported both the uncorrected and the BSSE-corrected complexation energies, highlighting the importance of this correction in theoretical investigations. nih.gov

Table 1: Calculated Interaction Energies for the Quinine-Tetraphenylborate (Q-TPB) Complex

Parameter Energy (kcal/mol)
Uncorrected Complexation Energy -124.72
BSSE Corrected Complexation Energy -119.85
Basis Set Superposition Error (BSSE) 4.87

Data sourced from a computational study using the B3LYP/6–311G(d,p) method. The BSSE value is derived from the difference between the uncorrected and corrected energies. nih.gov

Reduced Density Gradient (RDG) Function Analysis for Interaction Strength

Reduced Density Gradient (RDG) analysis is a powerful computational method used to visualize and characterize non-covalent interactions (NCI) within and between molecules. nih.govprotheragen.ai This technique is based on the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be identified and visualized in real space. nih.gov

This analysis provides a qualitative picture of the bonding and non-bonding interactions that stabilize a molecular complex. nih.govresearchgate.net The resulting visualizations typically use a color scale to differentiate the nature of the interactions:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker, delocalized interactions, like van der Waals forces. nih.gov

Red surfaces signify repulsive interactions, often due to steric hindrance. nih.gov

In the context of tetraphenylborate systems, RDG analysis has been employed to elucidate the forces governing complex formation. For instance, in a study of a procainamide-tetraphenylborate ion-associate complex, RDG scatter plots and NCI plots were used to display the weak intermolecular and intramolecular interactions. nih.gov Similarly, an investigation into a pyridoxine-tetraphenylborate ion-pair complex utilized RDG analysis to demonstrate that van der Waals forces are essential for the stability of the complex. researchgate.net These studies showcase the utility of RDG in providing a nuanced understanding of the non-covalent forces at play in tetraphenylborate complexes.

Table 2: Interpretation of RDG-NCI Plot Features

Color of Isosurface Sign(λ₂)ρ Value Type of Interaction
Blue Large and negative Strong attractive (e.g., Hydrogen bonds)
Green Near zero Weak attractive (e.g., van der Waals)
Red Large and positive Strong repulsive (e.g., Steric clashes)

This table provides a general guide for interpreting the visual outputs of RDG-NCI analysis based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. nih.gov

Applications in Advanced Materials Science

Tetraphenylborate (B1193919) in Polymer Chemistry and Functional Materials

The tetraphenylborate anion plays a significant role as a cocatalyst and as a component of initiation systems in polymer synthesis, enabling the creation of materials with specific and enhanced properties. Its utility also extends to the formulation of advanced composite materials.

The incorporation of tetraphenylborate derivatives into polymerization processes allows for fine-tuning the properties of the resulting polymers. Organoborate compounds, including tetraphenylborates, can function as effective cocatalysts in olefin polymerization, influencing the catalytic activity and the characteristics of the final polyolefin.

In the realm of photopolymerization, phosphonium (B103445) tetraphenylborate has been utilized as a key component in photoinitiation systems. For instance, it is part of a highly reactive catalyst system for visible-light-induced, nucleophile-initiated thiol-Michael addition polymerization. This method facilitates the formation of homogeneous polymer networks under low-energy visible light, which is particularly advantageous for applications in bulk materials synthesis and the creation of bioscaffolds sensitive to UV light.

A primary challenge in the fabrication of polymer nanocomposites is achieving a uniform dispersion of nanoparticles within the polymer matrix, as nanoparticles have a strong tendency to aggregate. The properties of the final nanocomposite—including mechanical strength, thermal stability, and electrical conductivity—are highly dependent on the quality of this dispersion.

The large size and lipophilic nature of the tetraphenylborate anion make it suitable for use as a surface modifier or surfactant for nanoparticles. By adsorbing onto the nanoparticle surface, the bulky phenyl groups can provide steric hindrance, preventing agglomeration and improving compatibility with the polymer matrix. This enhanced dispersion leads to superior performance of the nanocomposite material. While direct analogues like phosphonium surfactants have been noted for their high thermal stability in modifying clays (B1170129) for nanocomposites, the principles of surface modification and stabilization are applicable to tetraphenylborate anions for dispersing various nanofillers within polymer matrices.

Tetraphenylborate-Based Solid Electrolytes

Solid-state electrolytes are a critical component for the next generation of safer, high-energy-density batteries. Tetraphenylborate has emerged as a promising candidate for the design of novel solid electrolytes, particularly within the framework of metal-organic frameworks (MOFs).

Researchers have successfully constructed anionic MOFs using carboxylic acid functionalized tetraphenylborate ligands. wikipedia.orgnih.gov In these structures, the tetraphenylborate derivative acts as the building block of the framework, creating channels with anionic walls. The negative charge of the tetraphenylborate is delocalized over its four phenyl rings, which, combined with its large size, results in low lattice energy and a reduced tendency to form tight ion pairs with cations. nih.gov

This anionic framework can encapsulate mobile cations (like Li+, Na+, K+, Mg2+, Ca2+, and Zn2+) within its channels. wikipedia.orgnih.gov These encapsulated cations serve as the primary charge carriers, leading to a single-ion conductor where the anion is fixed as part of the rigid framework. This design minimizes anion migration, which is a common issue in liquid and some polymer electrolytes that can lead to concentration polarization and reduced battery performance.

Table 1: Synthesis of a Tetraphenylborate-Based Anionic MOF (TB-MOF)

Component Chemical Name/Formula Role
Ligand Lithium tetrakis(4-carboxyphenyl)borate (Li·[H4L])Anionic building block
Metal Source Erbium(III) chloride hexahydrate (ErCl3·6H2O)Metal node
Solvent Dimethylformamide (DMF) / Methanol (MeOH)Reaction medium
Additive Formic acid (HCOOH)Modulator

The tetraphenylborate-based anionic MOFs exhibit exceptional ionic conductivity. wikipedia.org A lithium-ion version of this solid electrolyte demonstrated an outstanding room temperature conductivity of 2.75 × 10⁻³ S cm⁻¹ and a high lithium-ion transference number (tLi⁺) of 0.89. wikipedia.orgnih.gov The transference number indicates that 89% of the total ionic current is carried by the desired lithium ions, highlighting the efficiency of the single-ion conductor design. The activation energy for ion transport was found to be very low at 0.15 eV, indicating that the cations can move through the channels with minimal energy barriers. wikipedia.orgnih.gov

The versatility of this system allows for the exchange of the original Li⁺ ions with other cations, creating solid electrolytes for different battery chemistries. wikipedia.orgnih.gov The resulting materials also show high ionic conductivities, often exceeding those required for functional battery electrolytes. wikipedia.orgnih.gov When used in a lithium iron phosphate (B84403) battery, this MOF-based electrolyte enabled an initial specific capacity of 135 mAh g⁻¹ and maintained 95% of this capacity after 220 charge-discharge cycles. wikipedia.orgnih.gov

Table 2: Ionic Conductivity of Cation-Exchanged TB-MOF Solid Electrolytes

Cation Ionic Conductivity at 25 °C (S cm⁻¹) Activation Energy (eV)
Li⁺ 2.75 × 10⁻³0.15
Na⁺ 1.12 × 10⁻⁴0.23
K⁺ 8.56 × 10⁻⁵0.25
Mg²⁺ 5.31 × 10⁻⁵0.26
Ca²⁺ 4.12 × 10⁻⁵0.28
Zn²⁺ 7.53 × 10⁻⁵0.25

Data sourced from research on tetraphenylborate-based anionic metal-organic frameworks. wikipedia.orgnih.gov

Nonlinear Optical (NLO) Properties of Tetraphenylborate Derivatives

Nonlinear optical (NLO) materials are essential for applications in photonics, including optical switching and data processing. semanticscholar.orgappleacademicpress.com Organic materials with delocalized π-electrons are particularly promising for third-order NLO applications due to their large nonlinear susceptibilities and rapid response times. semanticscholar.orgappleacademicpress.com

Boron-based materials are of significant interest for NLO applications because the empty p-orbital on the boron atom can participate in π-conjugation, enhancing photophysical properties. The tetraphenylborate anion, with its four phenyl rings attached to a central boron atom, possesses an extensive π-conjugated system. This structure is conducive to strong NLO responses. Derivatives of tetraphenylborate can be synthesized to further enhance these properties by adding electron-donating or electron-withdrawing groups to the phenyl rings, thereby modifying the electronic structure and increasing the molecule's hyperpolarizability. The delocalization of electrons across the entire anion framework is a key factor contributing to its potential for high nonlinearities. semanticscholar.org Research into related benzene (B151609) derivatives and other borate (B1201080) crystals confirms that such molecular engineering can lead to materials with significant NLO effects, making tetraphenylborate derivatives a promising class of compounds for advanced photonic applications.

Second Harmonic Generation (SHG) Studies

Second Harmonic Generation (SHG) is a nonlinear optical process in which two photons with the same frequency interact with a nonlinear material, are combined, and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack a center of symmetry (non-centrosymmetric).

While studies focusing solely on sodium;tetraphenylboranuide for SHG are not prominent, the tetraphenylborate anion has been shown to be a key component in molecular salts that exhibit strong SHG responses. A notable example is its role in intermolecular ion-pair charge-transfer complexes. Research has demonstrated the observation of strong second harmonic light from complexes of nitrostyrylpyridinium tetraphenylborate. nih.gov In these systems, the tetraphenylborate anion acts as a counter-ion to a cation that has a significant hyperpolarizability. The arrangement of these ions in a non-centrosymmetric crystal lattice is crucial for the observation of a macroscopic SHG signal. The bulky, tetrahedral structure of the tetraphenylborate anion can influence the crystal packing of the salt, thereby facilitating the formation of a non-centrosymmetric structure.

The intensity of the SHG signal in these materials is a key parameter of interest. Although specific quantitative data for this compound is not available in the reviewed literature, the qualitative observation of strong SHG in tetraphenylborate-containing complexes underscores the potential of this anion in the design of new NLO materials.

Observed NLO Properties in Tetraphenylborate-Containing Complexes

ComplexObserved NLO PropertyKey Finding
Nitrostyrylpyridinium tetraphenylborateStrong Second Harmonic Generation (SHG)The SHG signal is dependent on irradiation, indicating a charge-transfer mechanism.

Charge Transfer within Molecular Structures and NLO Activity

The nonlinear optical activity of materials containing the tetraphenylborate anion is intrinsically linked to charge transfer processes within their molecular structures. In donor-acceptor molecular complexes, an electron donor and an electron acceptor are linked, and the application of an external electric field (like that of intense light) can induce a charge transfer from the donor to the acceptor. This intramolecular or intermolecular charge transfer is a key mechanism that gives rise to a large second-order nonlinear optical response.

In the case of nitrostyrylpyridinium tetraphenylborate, the system can be considered an ion-pair charge-transfer complex. nih.gov The nitrostyrylpyridinium cation acts as the electron acceptor, while the tetraphenylborate anion can be considered the electron donor. Upon photoexcitation, an electron can be transferred from the tetraphenylborate anion to the nitrostyrylpyridinium cation. This photoinduced electron transfer creates a charge-separated state, which significantly alters the electronic distribution within the complex and is responsible for the observed NLO properties.

Further research into viologen-tetraphenylborate ion-pair complexes has provided deeper insight into this charge transfer mechanism. acs.org Spectroscopic studies have revealed an efficient photoinduced electron transfer from the tetraphenylborate anionic moiety to the viologen dication. acs.org This process is facilitated by the "push-pull" character of the complex in its excited state. acs.org The intensity of the SHG signal in nitrostyrylpyridinium tetraphenylborate was observed to decrease upon irradiation at wavelengths that induce this charge separation, further confirming the link between the charge transfer state and the NLO activity. nih.gov

Charge Transfer Characteristics in Tetraphenylborate Complexes

Complex TypeDonor MoietyAcceptor MoietyMechanism
Nitrostyrylpyridinium tetraphenylborateTetraphenylborate anionNitrostyrylpyridinium cationIntermolecular ion-pair charge transfer
Viologen-tetraphenylborateTetraphenylborate anionViologen dicationPhotoinduced electron transfer

Applications in Catalysis and Reaction Mechanisms

Cationic Catalysis Mediated by Tetraphenylborate (B1193919) Counterions

In cationic catalysis, the tetraphenylborate anion ([B(C₆H₅)₄]⁻) is highly valued as a weakly coordinating or non-coordinating counterion. Its large size and delocalized negative charge prevent it from forming tight ion pairs with cationic catalytic centers. This "naked" or highly reactive state of the cation enhances its catalytic activity.

The lipophilic nature of the tetraphenylborate anion also increases the solubility of the resulting salts in organic solvents, which is often advantageous in homogeneous catalysis. wikipedia.org By replacing more strongly coordinating anions like halides or triflates, tetraphenylborate can facilitate catalytic cycles that might otherwise be inhibited by counterion interference. This strategy is employed to enhance the efficiency of a wide range of cationic polymerization and other acid-catalyzed reactions.

Photocatalytic Applications of Tetraphenylborate Compounds

Tetraphenylborate and its derivatives have emerged as key components in various photocatalytic systems. Under photochemical conditions, the tetraphenylborate anion can undergo oxidation to generate aryl radicals, which can then initiate or participate in subsequent chemical transformations. nih.gov This reactivity has been harnessed in systems where the generation of radical species under mild, light-induced conditions is desired.

For instance, viologen-tetraphenylborate ion-pair complexes exhibit photoinduced electron transfer upon excitation. nih.gov This process generates a viologen cation radical and highlights the role of the tetraphenylborate anion as an electron donor in photoredox cycles. nih.gov

A notable application of tetraphenylborate compounds is in visible-light-induced thiol-Michael addition photopolymerization. nih.govacs.orgnih.gov This process is a type of click chemistry used to form polymer networks under mild conditions. In one approach, a photoinitiation system using a phosphonium (B103445) tetraphenylborate salt, a photosensitizer (like isopropylthioxanthone, ITX), and a radical scavenger is employed. nih.govacs.org

Upon exposure to low-energy visible light, the system generates a nucleophilic phosphine (B1218219) that catalyzes the thiol-Michael addition reaction between thiol and vinyl precursors. nih.govacs.org This method allows for the formation of homogeneous polymer networks and is particularly useful for creating bulk polymer materials and UV-sensitive bioscaffolds. nih.govacs.org The tetraphenylborate counterion is crucial for the stability and reactivity of the phosphonium catalyst. nih.govacs.org

Tetraphenylborate as a Cocatalyst in Olefin Coordination Polymerization

In the field of olefin polymerization, particularly with metallocene and related single-site catalysts, cocatalysts are required to activate the precatalyst to a catalytically active cationic species. While methylaluminoxane (B55162) (MAO) is a common activator, borate-based compounds have proven to be highly effective alternatives. dntb.gov.uanih.gov

Although perfluorinated tetraphenylborate anions often show higher catalytic activity, the parent tetraphenylborate ([B(C₆H₅)₄]⁻) has been used as a cocatalyst. mdpi.com It functions by abstracting an alkyl or halide group from the transition metal precatalyst, generating the active cationic metal center. The resulting large, non-coordinating tetraphenylborate anion stabilizes this cation without interfering with the coordination and insertion of olefin monomers. This competition between the coordination of the olefin and the tetraphenylborate anion is a key factor in the catalytic cycle. nih.gov

Role of Tetraphenylborate in Specific Organic Transformations

Beyond its role as a stabilizing counterion, the tetraphenylborate anion can actively participate in chemical reactions, particularly as a source of phenyl groups.

Sodium tetraphenylborate can serve as a phenyl group donor in palladium-catalyzed cross-coupling reactions. wikipedia.org It reacts with vinyl and aryl triflates under mild conditions to produce arylalkenes and biaryl compounds in good yields. wikipedia.org In these transformations, one of the four phenyl groups from the boron center is transferred to the substrate, demonstrating the anion's role as a nucleophilic reagent. Rhodium-catalyzed additions to N-phenylsulfonyl aldimines also utilize the phenyl-donating ability of tetraphenylborate. guidechem.com

Sodium tetraphenylborate is a valuable tool in the synthesis of complex organic and organometallic molecules. Its primary function in this context is often metathesis, or ion exchange, to create salts with improved properties. For example, it is used to isolate and purify cationic organometallic complexes by precipitating out inorganic salts like sodium chloride (NaCl). wikipedia.org

A classic example is the synthesis of N-acylammonium salts. The reaction of an acid chloride with a tertiary amine in the presence of sodium tetraphenylborate results in the formation of the desired N-acylammonium tetraphenylborate salt, while NaCl precipitates from the reaction mixture. wikipedia.org Similarly, it has been used to isolate dinitrogen complexes of iron by facilitating the displacement of a chloride ligand. wikipedia.org The resulting tetraphenylborate salts often exhibit enhanced solubility in organic solvents and are more amenable to crystallization and characterization. wikipedia.org

Interactive Data Table: Catalytic Systems Utilizing Tetraphenylborate

Catalytic SystemRole of TetraphenylborateApplicationKey Components
Cationic PolymerizationWeakly coordinating counterionSynthesis of polymersCationic initiator, Monomer
Thiol-Michael PhotopolymerizationCounterion for photocatalystFormation of polymer networksPhosphonium salt, Photosensitizer, Thiol, Vinyl monomer
Olefin Coordination PolymerizationCocatalyst/ActivatorSynthesis of polyolefinsMetallocene precatalyst, Olefin
Palladium-Catalyzed Cross-CouplingPhenyl group donorSynthesis of arylalkenes, biarylsPalladium catalyst, Aryl/vinyl triflate

Applications in Analytical Chemistry

Precipitation Reagent for Cation Separation and Quantification

Sodium tetraphenylboranuide is widely recognized as an effective precipitation reagent in analytical chemistry. calpaclab.comwikipedia.orgtcichemicals.com The underlying principle of its application is the formation of sparingly soluble salts with specific large, singly charged cations. This property is exploited for the separation and subsequent quantification of these ions from complex matrices.

In the realm of gravimetric analysis, sodium tetraphenylboranuide serves as a crucial reagent for the determination of certain alkali and transition metal ions. The method relies on the precipitation of the target ion as a stoichiometric tetraphenylborate (B1193919) salt, which can then be isolated, dried, and weighed.

The most prominent application is in the analysis of potassium, for which sodium tetraphenylboranuide is a highly selective precipitant. wikipedia.orgtcichemicals.com It also effectively precipitates other large alkali metal ions such as rubidium and cesium, as well as the ammonium (B1175870) ion. calpaclab.comwikipedia.org This selectivity makes it invaluable for the quantitative analysis of these ions, particularly in samples where other common alkali or alkaline earth metals are present.

Beyond alkali metals, sodium tetraphenylboranuide has been employed in the gravimetric determination of certain transition metal ions. For instance, it has been successfully used for the potentiometric titration of thallium(I). nih.gov The reaction between the tetraphenylborate anion and the target cation results in the formation of a stable, insoluble precipitate, enabling accurate quantification.

Table 1: Applications of Sodium Tetraphenylboranuide in Gravimetric Analysis

Analyte (Cation)Precipitated CompoundKey Application
Potassium (K⁺)Potassium tetraphenylborateSelective precipitation and quantification
Rubidium (Rb⁺)Rubidium tetraphenylborateGravimetric determination of rubidium
Cesium (Cs⁺)Cesium tetraphenylborateGravimetric determination of cesium
Ammonium (NH₄⁺)Ammonium tetraphenylborateSeparation and quantification of ammonium
Thallium(I) (Tl⁺)Thallium(I) tetraphenylboratePotentiometric titration and gravimetric analysis

Ion-Selective Electrodes (ISEs) Incorporating Tetraphenylborate

The tetraphenylborate anion plays a significant role in the field of potentiometry, particularly in the design and function of ion-selective electrodes (ISEs). These sensors are electrochemical devices that measure the activity of a specific ion in a solution. The incorporation of tetraphenylborate into the electrode's membrane can enhance its performance in several ways.

Polymeric membrane electrodes are a common type of ISE, and their performance is heavily influenced by the composition of the membrane. These membranes typically consist of a polymer matrix, a plasticizer, an ionophore (a compound that selectively binds the target ion), and often an ionic additive. Sodium tetraphenylboranuide, or other tetraphenylborate salts, are frequently used as these ionic additives. nih.govresearchgate.net

The fabrication of these electrodes involves dissolving the components—typically polyvinyl chloride (PVC) as the polymer, a suitable plasticizer like 2-nitrophenyl octyl ether (o-NPOE), the ionophore, and the tetraphenylborate salt—in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.netekb.eg This solution is then cast to form a thin membrane, which is incorporated into the electrode body.

The performance of an ISE is characterized by its potentiometric response, which is ideally Nernstian, meaning the electrode potential changes linearly with the logarithm of the ion's activity. The slope of this linear relationship is an important parameter, with a theoretical value of about 59 mV per decade of activity for a singly charged cation at room temperature.

ISEs incorporating tetraphenylborate have demonstrated near-Nernstian responses for various cations. For example, a screen-printed electrode for the determination of Septonex showed a near-Nernstian cationic slope of 59.33 ± 0.85 mV per decade. researchgate.net Similarly, an electrode for escitalopram (B1671245) oxalate (B1200264) exhibited a slope of 55.9 mV/decade. ekb.eg An o-nitrophenyl octyl ether (o-NPOE)-plasticized PVC membrane electrode showed a linear response with a potential slope of 50 mV per decade for the tetraphenylborate ion itself. elsevierpure.com

Selectivity is another critical characteristic of an ISE, indicating its ability to respond to the target ion in the presence of other ions. The selectivity of tetraphenylborate-containing membranes for alkali metal ions has been shown to follow the Hofmeister series, with the order of selectivity being Cs⁺ > K⁺ > Na⁺ > Li⁺. semanticscholar.org

Table 2: Potentiometric Response of Tetraphenylborate-Based ISEs for Alkali Metals

CationResponse Slope (mV/decade)Selectivity Order (vs. Li⁺)
Cs⁺-Highest
K⁺51.4High
Na⁺-Moderate
Li⁺-Lowest

Data extracted from a study on TFPB membranes with high concentration. semanticscholar.org

Beyond conventional potentiometry which relies on equilibrium potential measurements, dynamic potentiometry analyzes the transient potential signal that occurs when an ISE is exposed to a sample. The shape of this transient signal can provide additional information about the sample composition.

In the context of tetraphenylborate-based ISEs, the analysis of these transient signals has been explored as a tool for the identification and quantification of different ions. mdpi.com The dynamic patterns of the transient potential are influenced by the membrane composition, the type of ion, and its concentration. mdpi.com Techniques such as Principal Component Analysis (PCA) can be applied to the transient signals from an array of ISEs to enhance the discrimination and quantification of various cations. mdpi.com This approach leverages the differential transient responses of membranes with varying compositions to build a more powerful analytical tool. The study of these time-dependent phenomena offers a deeper understanding of the processes occurring at the membrane-solution interface.

Ion Exchange Processes and Chromatography with Tetraphenylborate

The tetraphenylborate anion is also utilized in separation science, specifically in ion exchange processes and chromatography. Its ability to selectively interact with certain cations forms the basis of these applications.

In ion exchange, materials containing immobilized functional groups are used to separate ions from a solution. Tetraphenylborate can be immobilized on polymer beads, creating an ion exchange resin. google.com This resin can then be used to remove specific cations from aqueous solutions. For example, such a system has been developed for the removal of ammonium ions and amines from contaminated water. google.com The process involves the displacement of the counter-ion of the immobilized tetraphenylborate (e.g., sodium) by the target ammonium ions in the solution. google.com

In the field of chromatography, derivatives of tetraphenylborate have been explored as stationary phases for the separation of various compounds. For instance, nitro- and fluoro-substituted tetraphenyl–phenyl grafted polysiloxanes have been synthesized and used as a stationary phase for capillary gas chromatography. rsc.org The unique interactions between this stationary phase and solutes, including π–π stacking, dipole–dipole, and hydrogen-bonding interactions, allow for the effective separation of isomers and complex mixtures. rsc.org Phenyl-based stationary phases, in general, are used in ion-pair chromatography for the analysis of oligonucleotides, where interactions with the tetraphenyl groups can influence the retention and separation of these biomolecules. nih.gov

Tetraphenylborate Derivatives and Analogues in Advanced Research

Perfluorinated Tetraphenylborate (B1193919) Anions (e.g., B(C₆F₅)₄⁻)

Among the most significant advancements in weakly coordinating anion (WCA) chemistry is the development of perfluorinated tetraphenylborate anions, most notably tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻. The substitution of hydrogen with highly electronegative fluorine atoms drastically alters the electronic properties of the anion, leading to exceptional stability and inertness.

The synthesis of [B(C₆F₅)₄]⁻ typically involves the reaction of a pentafluorophenyl-metal reagent with a boron trihalide. A common route utilizes pentafluorophenyllithium (C₆F₅Li) or the corresponding Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), which are reacted with boron trichloride (B1173362) (BCl₃) or boron trifluoride (BF₃).

One established method involves the in situ generation of C₆F₅Li from pentafluorobenzene (B134492) and n-butyllithium at low temperatures, followed by the addition of BCl₃. Subsequent work-up yields the desired lithium salt, Li[B(C₆F₅)₄]. An alternative approach involves the reaction of bromopentafluorobenzene (B106962) with magnesium to form C₆F₅MgBr, which is then reacted with BF₃·OEt₂.

The reactivity of the [B(C₆F₅)₄]⁻ anion is characterized by its remarkable resistance to oxidation and its very low nucleophilicity. The fluorine atoms create a highly electron-deficient periphery, effectively shielding the central boron atom and delocalizing the negative charge. This makes the anion exceptionally stable and resistant to degradation by highly electrophilic cations, which would readily decompose less robust anions like its non-fluorinated counterpart, [B(C₆H₅)₄]⁻. However, it is not completely inert and can be decomposed by extremely potent electrophiles.

Table 1: Comparison of Synthetic Routes to [B(C₆F₅)₄]⁻

Starting Material (Fluorinated)ReagentBoron SourceKey Conditions
Pentafluorobenzenen-ButyllithiumBCl₃Low temperature (-78 °C)
BromopentafluorobenzeneMagnesiumBF₃·OEt₂Grignard reaction conditions

The primary application of [B(C₆F₅)₄]⁻ stems from its nature as a weakly coordinating anion. This property is crucial in the stabilization of highly reactive cationic species, which are often intermediates in catalytic cycles. In Ziegler-Natta and metallocene-catalyzed olefin polymerization, [B(C₆F₅)₄]⁻ and its derivatives are used as activators or co-catalysts. They facilitate the generation of catalytically active, cationic metal centers by abstracting an alkyl group from the precatalyst. The resulting bulky and non-coordinating borate (B1201080) anion remains in the vicinity of the metal cation as a charge-balancing counterion but does not significantly interfere with the coordination and polymerization of olefin monomers.

The use of [B(C₆F₅)₄]⁻ has enabled the isolation and characterization of numerous highly electrophilic cations that were previously hypothetical, including silylium, germylium, and stannylium (B1236563) ions. Its inertness allows for the study of the intrinsic reactivity of these cations in the absence of strong coordination from the counterion.

Other Substituted Tetraarylborates and Borate Derivatives

Building on the success of perfluorinated tetraphenylborates, researchers have explored a wide array of other substitutions on the aryl rings to fine-tune the properties of the resulting anions. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—has a profound impact on the coordinating ability and stability of the tetraarylborate. studypug.comlasalle.eduyoutube.com

Electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃), nitro (-NO₂), or additional halogens, enhance the characteristics of weakly coordinating anions. nih.gov These groups further delocalize the negative charge away from the boron center, reducing the anion's nucleophilicity and basicity. For instance, tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, often abbreviated as [BArF₂₄]⁻, is another prominent example of a highly effective WCA used in catalysis and for stabilizing reactive cations.

Conversely, electron-donating groups (EDGs), like alkyl (-R) or alkoxy (-OR) groups, increase the electron density on the boron center. studypug.comyoutube.com This generally leads to a more coordinating and nucleophilic anion, which can be desirable in specific applications where the anion is intended to play a more active role in a reaction or serve as a ligand.

The strategic placement of substituents also influences the steric properties of the anion, which can be used to control access to the coordinated cation.

Table 2: Effect of Substituents on Tetraarylborate Properties

Substituent TypeExample SubstituentEffect on Boron CenterCoordinating Ability
Electron-Withdrawing-CF₃, -NO₂, -Cl, -FDecreased electron densityDecreased (more "weakly coordinating")
Electron-Donating-CH₃, -OCH₃, -NH₂Increased electron densityIncreased (more "strongly coordinating")

Novel Borato Species (e.g., Phosphino(borate) Anions)

Research into borate anions has expanded beyond the modification of tetraarylborates to include entirely new classes of borato species with unique functionalities. A notable example is the development of phosphino(borate) anions, which merge the properties of a weakly coordinating anion with the functionality of a phosphine (B1218219) ligand. nih.gov

These innovative ligands, such as (phosphino)tetraphenylborates, incorporate a phosphine group directly into the framework of a tetraphenylborate anion. nih.gov This creates an anionic, electron-releasing phosphine where the borate acts as an internal counteranion. The synthesis of these ligands typically involves the functionalization of a pre-formed tetraphenylborate structure.

The resulting phosphino(borate) ligands are highly stable and strongly electron-releasing, making them effective in transition metal catalysis. nih.gov For example, they have been successfully employed in Suzuki cross-coupling reactions, including those involving challenging aryl chloride substrates. nih.gov The internal borate framework influences the electronic properties of the phosphine donor and can modulate the reactivity of the metal center to which it is coordinated.

Beyond phosphino(borates), other novel borato species are being explored. These include cyanoborates, where cyano groups are attached to the boron, and diborate dianions, which feature a boron-boron bond. uni-wuerzburg.de These species exhibit unique electronic structures and reactivity, opening up new avenues in coordination chemistry and materials science.

Q & A

Q. What are the critical factors to consider when synthesizing sodium tetraphenylboranuide to minimize decomposition?

Sodium tetraphenylboranuide is prone to decomposition under ambient conditions, particularly in the presence of moisture or light. To mitigate this:

  • Conduct reactions under inert atmospheres (e.g., nitrogen or argon) .
  • Use anhydrous solvents and maintain low temperatures (<25°C) during synthesis .
  • Monitor reaction progress via spectroscopic methods (e.g., NMR) to detect early signs of degradation .

Q. How should standardized solutions of sodium tetraphenylboranuide be prepared and stored for consistent experimental outcomes?

  • Dissolve 1.2 g of sodium tetraphenylboranuide in 200 mL of deionized water, filtered to remove particulates .
  • Store solutions in light-resistant containers at 4°C, and test stability weekly using pH meters or UV-Vis spectroscopy .
  • Avoid prolonged exposure to air, as oxidation can alter solution reactivity .

Q. Which analytical methods are most reliable for quantifying sodium tetraphenylboranuide in complex matrices?

  • Gravimetric analysis : Precipitate the compound with excess potassium ions and measure mass .
  • Ion-selective electrodes : Calibrate using known concentrations and account for ionic strength interference .
  • HPLC with UV detection : Use C18 columns and mobile phases buffered at pH 7–8 to enhance peak resolution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility values for sodium tetraphenylboranuide across studies?

  • Standardize units : Convert all data to molarity (mol/L) to enable direct comparison .
  • Evaluate experimental conditions : Note differences in temperature, ionic strength, and solvent purity, which significantly affect solubility .
  • Apply error propagation models : Calculate combined uncertainties from measurement errors (e.g., weighing, dilution) to assess data reliability .

Q. What experimental designs are optimal for determining thermodynamic properties (e.g., ΔG, Ksp) of sodium tetraphenylboranuide?

  • Isothermal titration calorimetry (ITC) : Measure enthalpy changes during dissolution .
  • Temperature-controlled solubility studies : Collect data at 5°C intervals (10–40°C) and fit to van’t Hoff plots to derive ΔG and ΔS .
  • Ionic strength adjustments : Use background electrolytes (e.g., NaCl) to maintain constant activity coefficients .

Q. How can researchers validate the purity of sodium tetraphenylboranuide in the context of conflicting spectroscopic data?

  • Multi-method validation : Cross-validate results using XRD (crystallinity), elemental analysis (C/H/B ratios), and FTIR (B–Ph bond signatures) .
  • Reference controls : Compare with certified reference materials (CRMs) from pharmacopeial sources (e.g., USP standards) .
  • Statistical outlier tests : Apply Grubbs’ test to identify anomalous data points in replicate analyses .

Methodological Considerations

Q. What steps are essential for ensuring reproducibility in kinetic studies of sodium tetraphenylboranuide reactions?

  • Document all variables: pH, solvent dielectric constant, and stirring rates .
  • Use quenching agents (e.g., excess KCl) to halt reactions at precise timepoints .
  • Report uncertainties in rate constants using Monte Carlo simulations .

Q. How should researchers address challenges in synthesizing derivatives of sodium tetraphenylboranuide for catalytic applications?

  • Ligand substitution : Replace phenyl groups with electron-withdrawing substituents (e.g., NO₂) under controlled Sonogashira coupling conditions .
  • Stability screening : Test derivatives under operational conditions (e.g., high temperature/pressure) using TGA-DSC .

Data Reporting and Compliance

Q. What information must be included in publications to meet IUPAC standards for sodium tetraphenylboranuide research?

  • Full experimental protocols : Solvent purity, equipment calibration records, and detailed error margins .
  • Thermodynamic context : Activity coefficients, ionic strength, and temperature dependencies .
  • Ethical compliance : Declare conflicts of interest and adherence to safety protocols (e.g., GHS hazard codes) .

Q. How can advanced statistical models improve the interpretation of conflicting data in sodium tetraphenylboranuide studies?

  • Principal Component Analysis (PCA) : Identify hidden variables (e.g., trace impurities) affecting results .
  • Bayesian regression : Quantify confidence intervals for solubility or reactivity parameters .

Tables

Q. Table 1. Comparative Solubility of Sodium Tetraphenylboranuide in Common Solvents

SolventTemperature (°C)Solubility (g/100 mL)Uncertainty (±)Source
Water250.120.02
Ethanol250.080.01
Acetonitrile250.150.03

Q. Table 2. Recommended Analytical Techniques for Sodium Tetraphenylboranuide

TechniqueDetection LimitKey InterferencesApplications
Gravimetric1 µg/mLParticulate impuritiesPurity assessment
HPLC-UV0.5 µg/mLSolvent absorbanceKinetic studies
Ion-selective0.1 mMIonic strengthReal-time monitoring

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.